

The Structure-Activity Relationship of Brevicidine Analog 22: A Technical Guide

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Compound of Interest		
Compound Name:	Brevicidine analog 22	
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This in-depth technical guide explores the structure-activity relationship (SAR) of **brevicidine analog 22**, a promising lipopeptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles governing the antibacterial efficacy of this class of compounds.

Introduction to Brevicidine and its Analogs

Brevicidine is a recently discovered macrocyclic lipopeptide antibiotic that exhibits strong and selective activity against Gram-negative pathogens, including those resistant to last-resort antibiotics like colistin.[1][2] Its unique structure, characterized by a macrocyclic core, multiple positive charges, and an N-terminal lipid moiety, has made it a compelling scaffold for the development of new antibacterial agents.[2][3] Extensive research has focused on synthesizing and evaluating analogs of brevicidine and the closely related laterocidine to understand the key structural features required for their potent antibacterial activity and to optimize their therapeutic properties.[1][4][5] This guide focuses specifically on the SAR of analog 22 from a key study, which is a laterocidine analog bearing a linear C8 acyl chain.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial activity and hemolytic properties of **brevicidine analog 22** (C8-Lat) and related compounds are summarized in the tables below. The data is primarily derived from a study by Ballantine et al. (2022), where a library of N-terminal lipid analogs of brevicidine and laterocidine was synthesized and evaluated.[1]



Table 1: Minimum Inhibitory Concentration (MIC) of Brevicidine, Laterocidine, and N-Terminal Analogs against ESKAPE Pathogens



Compo und	Lipid Chain	E. coli (ATCC 25922)	E. coli (MCR-1)	K. pneumo niae (ATCC 13883)	A. bauman nii (ATCC 17961)	P. aerugin osa (PAO1)	S. aureus (USA30 0)
Brevicidi ne (1)	4- methylhe xanoyl	4 μg/mL	4 μg/mL	2 μg/mL	4 μg/mL	8 μg/mL	>32 μg/mL
Laterocid ine (2)	6- methyloct anoyl	2 μg/mL	2 μg/mL	2 μg/mL	2 μg/mL	4 μg/mL	>32 μg/mL
C2-Lat (19)	C2	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL
C4-Lat (20)	C4	8 μg/mL	8 μg/mL	8 μg/mL	8 μg/mL	8 μg/mL	>32 μg/mL
C6-Lat (21)	C6	2 μg/mL	2 μg/mL	2 μg/mL	2 μg/mL	4 μg/mL	>32 μg/mL
C8-Lat (22)	C8	2 μg/mL	2 μg/mL	2 μg/mL	4 μg/mL	2 μg/mL	>32 μg/mL
C10-Lat (23)	C10	2 μg/mL	2 μg/mL	2-4 μg/mL	2 μg/mL	2 μg/mL	>32 μg/mL
C12-Lat (24)	C12	4 μg/mL	4 μg/mL	8 μg/mL	2 μg/mL	8 μg/mL	32 μg/mL
C14-Lat (25)	C14	8 μg/mL	8 μg/mL	8 μg/mL	2 μg/mL	8 μg/mL	16 μg/mL
C16-Lat (26)	C16	32 μg/mL	32 μg/mL	>32 μg/mL	4 μg/mL	32 μg/mL	32 μg/mL
H-Lat (18)	Unacylat ed	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL	>32 μg/mL



Colictin	C9/C0	0.5	0 ug/ml	0.5	≤0.25	4 ug/ml	>32
Collstill	Colistin C8/C9	μg/mL	8 μg/mL	μg/mL	μg/mL	4 μg/mL	μg/mL

Data sourced from Ballantine, R. D., et al. (2022).[1]

Table 2: Hemolytic Activity of Brevicidine, Laterocidine,

and N-Terminal Analogs

Compound	Lipid Chain	% Hemolysis at 64 μg/mL
Brevicidine (1)	4-methylhexanoyl	<1%
Laterocidine (2)	6-methyloctanoyl	<1%
C2-Lat (19)	C2	<1%
C4-Lat (20)	C4	<1%
C6-Lat (21)	C6	<1%
C8-Lat (22)	C8	<1%
C10-Lat (23)	C10	2.1%
C12-Lat (24)	C12	21.5%
C14-Lat (25)	C14	56.2%
C16-Lat (26)	C16	46.1%
H-Lat (18)	Unacylated	<1%
Colistin	C8/C9	<0.1%
0.1% Triton X-100	N/A	100%

Data sourced from Ballantine, R. D., et al. (2022).[1]

Key Structure-Activity Relationship Insights

The quantitative data reveals several critical SAR insights for the brevicidine and laterocidine scaffolds:



- N-Terminal Lipidation is Essential: The unacylated analog (H-Lat) is devoid of antibacterial activity, highlighting the absolute requirement of the lipid tail for function.
- Optimal Lipid Chain Length: For the laterocidine series, antibacterial activity is optimal for linear acyl chains of 6 to 10 carbons (C6-C10). Analog C8-Lat (22) and C10-Lat (23) exhibit potent activity, often comparable to the native laterocidine.[1]
- Impact of Chain Length on Activity Spectrum: While shorter chains (C2-C4) lead to a
 significant loss of activity, longer chains (C12-C16) also result in decreased potency against
 most strains, with the exception of A. baumannii. This is likely due to reduced solubility of the
 more hydrophobic analogs in aqueous media.[1]
- Hemolytic Activity correlates with Hydrophobicity: Hemolytic activity increases significantly
 with lipid chains longer than C8. Analogs with C8 chains or shorter, including the highly
 active C8-Lat (22), exhibit minimal hemolysis (<1%), indicating a favorable therapeutic
 window.[1]
- Macrocyclic Core Importance: While this guide focuses on N-terminal modifications, other studies have shown that linearization of the brevicidine and laterocidine scaffold can be achieved without a complete loss of activity, suggesting that while important, the macrocycle may not be absolutely essential for antibacterial action.[6][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the synthesis and evaluation of **brevicidine analog 22** and related compounds.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of brevicidine and laterocidine analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][2][8]



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Fig. 1: General workflow for the solid-phase synthesis of lipopeptide analogs.

Protocol Steps:

- Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.
- Peptide Chain Elongation: The linear peptide backbone is assembled through iterative cycles
 of Fmoc-deprotection using a solution of piperidine in dimethylformamide (DMF), followed by
 coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU in the
 presence of a base like DIPEA.
- N-Terminal Acylation: Following the assembly of the peptide chain, the N-terminal amine is acylated with the desired fatty acid (e.g., octanoic acid for C8-Lat).
- Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.



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Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

 Serial Dilution: Two-fold serial dilutions of the lipopeptide analogs are prepared in cationadjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.



- Bacterial Inoculum: A standardized bacterial inoculum is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the lipopeptide analogs against mammalian red blood cells is assessed to determine their cytotoxicity.



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Fig. 3: Workflow for the hemolysis assay.

Protocol Steps:

- Red Blood Cell Preparation: A suspension of washed sheep or human red blood cells is prepared in phosphate-buffered saline (PBS).
- Incubation: The lipopeptide analogs at various concentrations are incubated with the red blood cell suspension for a defined period (e.g., 1 hour) at 37°C.
- Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
- Absorbance Measurement: The amount of hemoglobin released into the supernatant, which
 is proportional to the extent of hemolysis, is quantified by measuring the absorbance at 540
 nm.



 Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100) which causes 100% lysis, and a negative control (PBS) which causes 0% lysis.

Signaling Pathways and Mechanism of Action

The precise intracellular signaling pathways affected by brevicidine and its analogs are still under investigation. However, their mechanism of action is believed to be similar to that of other cationic lipopeptides like polymyxins, which involves targeting the outer membrane of Gramnegative bacteria.





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Fig. 4: Proposed mechanism of action for brevicidine analogs.

The proposed mechanism involves an initial electrostatic interaction between the positively charged amino acids of the lipopeptide and the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to disruption and permeabilization of



the outer membrane. This allows the lipopeptide to access and subsequently disrupt the inner membrane, leading to leakage of essential cellular contents and ultimately, bacterial cell death.

Conclusion

The structure-activity relationship studies of brevicidine and laterocidine analogs have provided crucial insights into the design of novel lipopeptide antibiotics. **Brevicidine analog 22** (C8-Lat) stands out as a potent antibacterial agent with a favorable safety profile, characterized by strong activity against clinically relevant Gram-negative pathogens and low hemolytic activity. The key takeaways from the SAR studies are the critical role of the N-terminal lipid moiety and the optimization of its chain length to balance antibacterial efficacy and cytotoxicity. Future research will likely focus on further refining the structure of these lipopeptides to enhance their pharmacological properties and to fully elucidate their molecular mechanism of action.

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